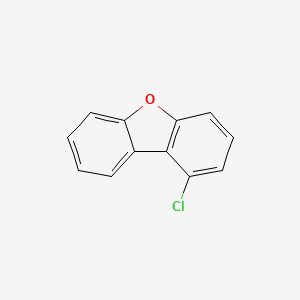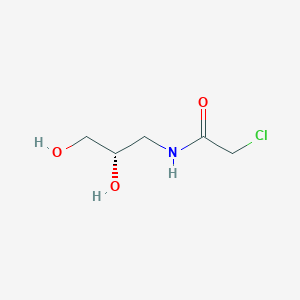
2,4,5-Trimethylphenyl isocyanate
Overview
Description
2,4,6-Trimethylphenyl isocyanate is used as an organic chemical synthesis intermediate . It is moisture sensitive and incompatible with oxidizing agents, alcohols, amines, bases, and heat .
Synthesis Analysis
Isocyanates can be prepared in good to excellent yields by treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for conversion of primary alcohols to alkyl isocyanates in the presence of secondary and tertiary alcohols, thiols, and trimethysilyl ethers .Molecular Structure Analysis
The molecular structure of 2,4,6-Trimethylphenyl isocyanate is represented by the SMILES stringCc1cc(C)c(N=C=O)c(C)c1 . The empirical formula is C10H11NO and the molecular weight is 161.20 . Chemical Reactions Analysis
Isocyanates can undergo hydrolysis across both the N-C and C-O bonds via concerted mechanisms to form carbamate or imidic acid .Physical And Chemical Properties Analysis
2,4,6-Trimethylphenyl isocyanate is soluble in water and hydrolyzes in water . It has a molecular weight of 161.20 .Scientific Research Applications
Reactivity and Product Formation
Reactivity with Urethanes : Isocyanates, including phenyl isocyanates, react with urethanes at high temperatures (≥170 °C) to form allophanates, as studied in reactions with model aryl–alkyl diurethanes (Lapprand et al., 2005).
Kinetics with Trimethylolpropane : The reactivity of the hydroxyl groups of trimethylolpropane with diisocyanates, including aromatic and aliphatic types, shows that isocyanates affect the rate of subsequent reactions (Möller & Moritz, 2006).
Alcoholysis Reaction : The alcoholysis of isocyanates involves a multimolecular mechanism, suggesting the involvement of multiple alcohol molecules (Raspoet et al., 1998).
Synthesis and Stability
Isocyanurate Synthesis : The trimerization of phenyl isocyanate under high pressure results in the formation of triphenyl isocyanurate, demonstrating how aryl and normal alkyl isocyanates can be trimerized effectively (Taguchi et al., 1990).
Urethane-Bound Isocyanate Determination : A study on the ability of Method 25 for Determination of Hazardous Substances (MDHS 25) to determine urethane-bound isocyanate groups highlights challenges in correctly identifying and quantifying intermediates in polyurethane formation that possess free isocyanate groups (Streicher et al., 1995).
Macromer Synthesis : The study of the kinetics of reactions of isocyanates with alcohols and polyethylene oxide for macromer synthesis shows the reactivity ratios and kinetic mechanisms involved (Surivet et al., 1991).
Other Applications and Studies
Electrolyte Additive for Li-ion Batteries : Aromatic isocyanates, including phenyl isocyanate, have been used to improve the performance of Li-ion batteries by reducing initial irreversible capacities and enhancing cycleability (Zhang, 2006).
Thermal Stability of Isocyanurates : A computational study on the thermal stabilities of isocyanurates, cyclic trimers of isocyanate molecules, reveals how the thermal stability varies based on different substituents, including alkyl and phenyl groups (Uchimaru et al., 2020).
Safety and Hazards
properties
IUPAC Name |
1-isocyanato-2,4,5-trimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-4-9(3)10(11-6-12)5-8(7)2/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIFYUSBGLFXDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)N=C=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20510055 | |
| Record name | 1-Isocyanato-2,4,5-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trimethylphenyl isocyanate | |
CAS RN |
85324-94-3 | |
| Record name | 1-Isocyanato-2,4,5-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-Trimethylphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






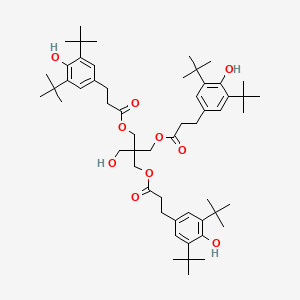
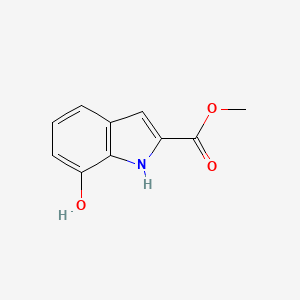
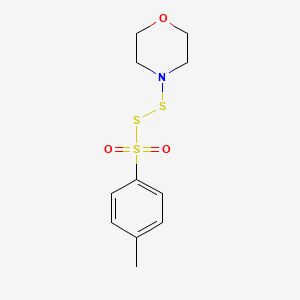
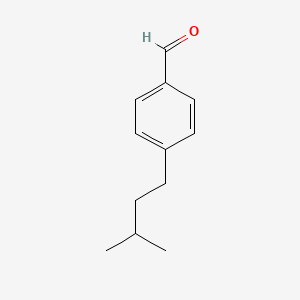



![Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B3057750.png)
